5-(3-Boronophenyl)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

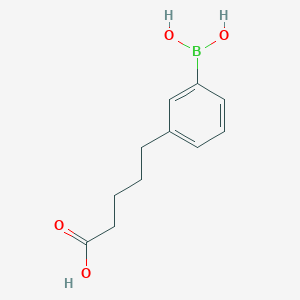

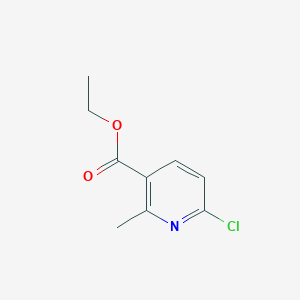

5-(3-Boronophenyl)pentanoic acid is a chemical compound with the molecular formula C11H15BO4 . It has a molecular weight of 222.05 g/mol . The IUPAC name for this compound is this compound . It is also known by other names such as 3-(4-carboxybutyl)phenylboronic acid and 5-[3-(dihydroxyboranyl)phenyl]pentanoic acid .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H15BO4/c13-11(14)7-2-1-4-9-5-3-6-10(8-9)12(15)16/h3,5-6,8,15-16H,1-2,4,7H2,(H,13,14) . The Canonical SMILES structure is B(C1=CC(=CC=C1)CCCCC(=O)O)(O)O . Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.05 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 222.1063391 g/mol . The topological polar surface area is 77.8 Ų . The compound has a heavy atom count of 16 .Scientific Research Applications

Catalytic Properties and Reactions : Tris(pentafluorophenyl)borane, a compound related to boron-based acids like 5-(3-Boronophenyl)pentanoic acid, is known for its role as an activator in homogeneous Ziegler-Natta chemistry. It acts as a catalyst in various reactions, such as hydrometallation reactions, alkylations, and catalyzed aldol-type reactions due to its strong Lewis acid properties (Erker, 2005).

Photophysical Properties and Applications : The study of donor−π−acceptor dyads with highly electron-deficient boron groups, akin to this compound, reveals their potential in electronic and photophysical applications. These compounds exhibit significant bathochromic shifts in absorption and emission maxima, making them interesting for photophysical studies (Sundararaman et al., 2007).

Borylation Chemistry : Boron-based compounds, including those similar to this compound, have found extensive applications in borylation chemistry. These applications range from hydrogenation and hydrosilylation to Lewis acid catalysis, showcasing the versatility of boron compounds in chemical synthesis (Lawson & Melen, 2017).

Chemical Synthesis and Industrial Relevance : The synthesis of pentanoic acid from γ-valerolactone and formic acid using bifunctional catalysis highlights the industrial relevance of pentanoic acid derivatives in producing biodegradable solvents, lubricants, and other compounds (Al‐Naji et al., 2020).

Vibrational Spectroscopic Studies : The vibrational spectroscopic investigation of 5-(2,5-dimethylphenoxy)-2,2-dimethyl pentanoic acid, a compound structurally related to this compound, contributes to our understanding of the molecular structure and dynamics of pentanoic acid derivatives (Priya et al., 2011).

X-ray Imaging Applications : The synthesis and characterization of 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid for potential use in X-ray imaging applications demonstrate the adaptability of pentanoic acid derivatives in medical imaging and diagnostics (Gopan et al., 2021).

Fluorescent Monosaccharide Sensors : 3-[2-(Boronophenyl)benzoxazol-5-yl]alanine derivatives, which share structural similarities with this compound, have been studied as selective sensors for monosaccharides like fructose and glucose, indicating the potential of boron-containing compounds in biosensing technologies (Guzow et al., 2012).

Properties

IUPAC Name |

5-(3-boronophenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c13-11(14)7-2-1-4-9-5-3-6-10(8-9)12(15)16/h3,5-6,8,15-16H,1-2,4,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGDWAPJLLSYBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CCCCC(=O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674600 |

Source

|

| Record name | 5-(3-Boronophenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-56-5 |

Source

|

| Record name | 3-Boronobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Boronophenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1372155.png)

![[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B1372158.png)

![5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B1372165.png)

![3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372169.png)